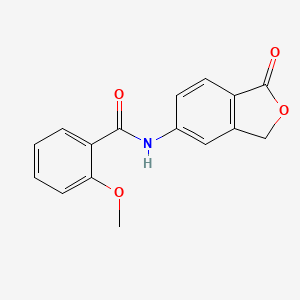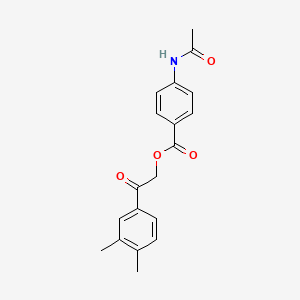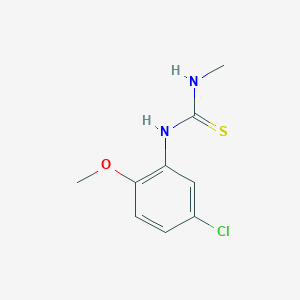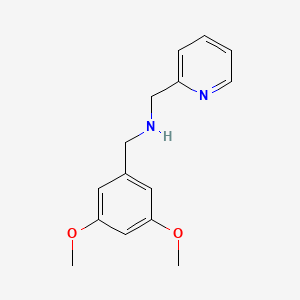
cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as CPTH, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. CPTH has been found to inhibit histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling.
Wirkmechanismus
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone inhibits histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and chromatin remodeling. HATs acetylate histones, which leads to the relaxation of chromatin and the activation of gene transcription. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone inhibits HATs by binding to the active site of the enzyme, which prevents the acetylation of histones and the subsequent activation of gene transcription.
Biochemical and Physiological Effects:
cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress in the brain. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have potential therapeutic applications for a range of diseases, including cancer, inflammation, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for HATs. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have low toxicity and can be used at relatively low concentrations. However, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone also has some limitations. It is a relatively new compound, and its potential side effects and long-term toxicity have not been fully explored.
Zukünftige Richtungen
There are several potential future directions for research on cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone. One area of research is the development of new derivatives of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone that have increased selectivity and potency for HATs. Additionally, further research is needed to explore the potential therapeutic applications of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone for a range of diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and long-term toxicity of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone.
Conclusion:
In conclusion, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. It inhibits histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing the production of pro-inflammatory cytokines, and reducing oxidative stress in the brain. While cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments, further research is needed to explore its potential therapeutic applications and potential side effects and long-term toxicity.
Synthesemethoden
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone can be synthesized using a straightforward method. The synthesis involves the reaction of cyclopentanone with thiosemicarbazide to form 5-methyl-4-phenyl-1,3-thiazol-2-yl hydrazine. The hydrazine is then reacted with 2-bromoacetophenone to form cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been studied extensively for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have potential neuroprotective effects and can reduce oxidative stress in the brain.
Eigenschaften
IUPAC Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-14(12-7-3-2-4-8-12)16-15(19-11)18-17-13-9-5-6-10-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXAIMZLIRPUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN=C2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)



![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)
![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)
